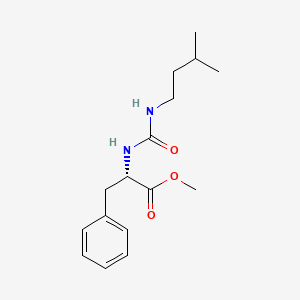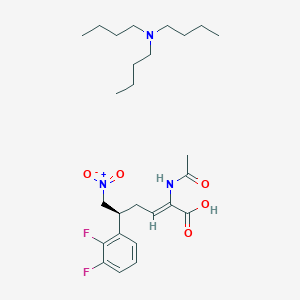![molecular formula C17H18N4O2S2 B2793167 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 2210051-84-4](/img/structure/B2793167.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a thiadiazol group, a piperidin group, and a benzo[d]thiazol group. These groups are common in many pharmaceutical compounds due to their diverse biological activities .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in various types of bonding and interactions, which can significantly influence the properties of the compound .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the thiadiazol group can undergo reactions such as nucleophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of heterocyclic rings and polar functional groups would likely make the compound relatively polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Potential Anticancer Applications
This compound could potentially be used in the treatment of cancer, specifically glioblastoma . A study conducted on similar compounds, such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, has shown promising results in targeting glioblastoma . The study aimed to identify prospective candidate drugs for targeting glioblastoma .
Antimicrobial Applications
The compound may also have antimicrobial properties. Similar compounds have shown good antimicrobial potential . Therefore, it’s possible that this compound could also be used in the development of new antimicrobial drugs .
Antifungal Applications
In addition to its potential anticancer and antimicrobial applications, the compound could also have antifungal properties. The antifungal screening of similar synthetic conjugates has been evaluated against both strains T. harzianum and A. niger .
Glutaminase 1 Inhibitor
The compound could potentially act as a glutaminase 1 inhibitor . Glutaminase 1 is an enzyme that plays a key role in cellular metabolism and has been linked to various types of cancer .
Drug Design and Discovery
The compound could be used in drug design and discovery. A study conducted on similar compounds has used 2D and 3D QSAR analysis and molecular docking studies to identify prospective candidate drugs .
Chemotherapy
The compound could potentially be used in chemotherapy, specifically for the treatment of glioblastoma . Similar compounds have shown excellent antitumor efficacy, highlighting their potential use in glioblastoma chemotherapy .
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it.
Orientations Futures
Propriétés
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-2-15-19-13-4-3-11(9-14(13)25-15)16(22)21-7-5-12(6-8-21)23-17-20-18-10-24-17/h3-4,9-10,12H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDCQVJABGYFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2793087.png)
![N-(4-chlorophenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2793088.png)
![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2793089.png)
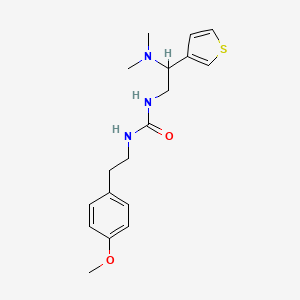

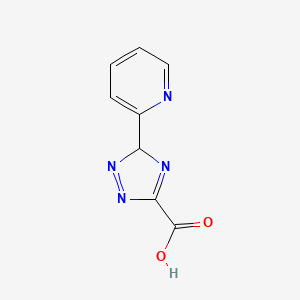
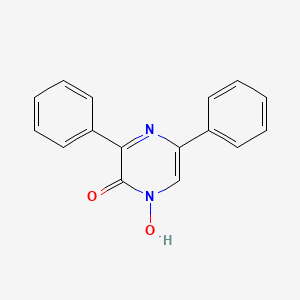

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2793097.png)
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2793098.png)
![4-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]benzaldehyde](/img/structure/B2793099.png)
